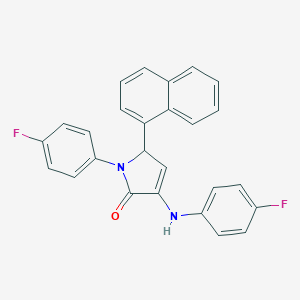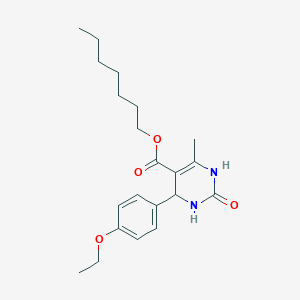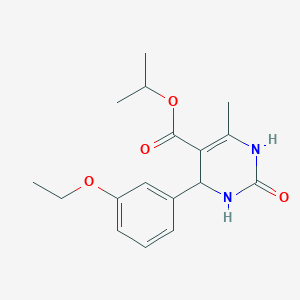![molecular formula C38H27N3O B388323 4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE](/img/structure/B388323.png)
4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE is a complex organic compound that features a quinoxaline core substituted with biphenyl groups and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE typically involves multi-step organic reactions One common approach is the condensation of 2,3-diaminobiphenyl with a suitable diketone to form the quinoxaline coreFinally, the aniline moiety is introduced via nucleophilic substitution reactions .
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE depends on its application. In the context of OLEDs, the compound acts as an electron transport material, facilitating the movement of electrons through the device. The biphenyl groups enhance the compound’s electron affinity, while the quinoxaline core provides structural stability .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,3-di[1,1’-biphenyl]-4-yl-6-quinoxalinyl)oxy]aniline
- [4-(2,3-diphenyl-quinoxalin-6-yl)-phenyl]-diphenyl-amine (TPA–DPQ)
- [4-(2,3-diphenyl-pyrido[2,3-b]pyrazin-7-yl)-phenyl]-diphenyl-amine (TPA–DPP)
Uniqueness
4-{[2,3-BIS({[1,1'-BIPHENYL]-4-YL})QUINOXALIN-6-YL]OXY}ANILINE is unique due to its specific substitution pattern, which imparts distinct electronic properties. The combination of biphenyl groups and the quinoxaline core results in a compound with high electron affinity and structural stability, making it particularly suitable for applications in organic electronics .
Properties
Molecular Formula |
C38H27N3O |
|---|---|
Molecular Weight |
541.6g/mol |
IUPAC Name |
4-[2,3-bis(4-phenylphenyl)quinoxalin-6-yl]oxyaniline |
InChI |
InChI=1S/C38H27N3O/c39-32-19-21-33(22-20-32)42-34-23-24-35-36(25-34)41-38(31-17-13-29(14-18-31)27-9-5-2-6-10-27)37(40-35)30-15-11-28(12-16-30)26-7-3-1-4-8-26/h1-25H,39H2 |
InChI Key |
OBWCDZHDROWZBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)OC5=CC=C(C=C5)N)N=C3C6=CC=C(C=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)OC5=CC=C(C=C5)N)N=C3C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-diphenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B388243.png)

![ETHYL 5-(3,4-DIMETHOXYPHENYL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388245.png)
![(5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388247.png)
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B388250.png)
![(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388251.png)
![(E)-N'-(3,5-DICHLOROPHENYL)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE](/img/structure/B388252.png)
![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B388254.png)
![2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine](/img/structure/B388257.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,5-dinitropyridine](/img/structure/B388260.png)
![2-[4-(Allyloxy)-3-methoxyphenyl]-1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B388261.png)


